molecular formula C10H14BClO3 B1284243 (2-Butoxy-5-chlorophenyl)boronic acid CAS No. 352534-88-4

(2-Butoxy-5-chlorophenyl)boronic acid

Cat. No.: B1284243
CAS No.: 352534-88-4
M. Wt: 228.48 g/mol
InChI Key: GGIBHUXEZCJVCZ-UHFFFAOYSA-N
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Description

(2-Butoxy-5-chlorophenyl)boronic acid is an organoboron compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 g/mol . It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with butoxy and chloro groups.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (2-Butoxy-5-chlorophenyl)boronic acid participates in a transmetalation process . This process involves the transfer of the boronic acid group from boron to a palladium catalyst . The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond . The boronic acid then interacts with this complex, transferring the boronic acid group to the palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific reaction context .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is bbb permeant . These properties suggest that the compound could be well-absorbed and distributed in the body, potentially influencing its bioavailability.

Result of Action

The primary result of this compound’s action in Suzuki-Miyaura cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of these compounds and their interactions with biological systems.

Biochemical Analysis

Biochemical Properties

(2-Butoxy-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known to form reversible covalent bonds with the active sites of serine proteases, a class of enzymes that includes trypsin, chymotrypsin, and elastase. The interaction between this compound and these enzymes involves the formation of a tetrahedral boronate ester intermediate, which effectively inhibits the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as sugars and amino acids, forming reversible covalent complexes that can modulate their biological functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by inhibiting proteases that play critical roles in signal transduction. For instance, the inhibition of serine proteases can lead to altered cellular responses to external stimuli, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors that are regulated by proteolytic cleavage. This compound also affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the flux of metabolites and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with the active sites of enzymes. This interaction typically occurs through the formation of a boronate ester intermediate, which is a reversible process. The binding of this compound to serine proteases, for example, involves the nucleophilic attack of the serine hydroxyl group on the boronic acid, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by hydrogen bonding and other non-covalent interactions, resulting in the inhibition of the enzyme’s catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to factors such as stability and degradation. This compound is generally stable under inert atmospheric conditions and at room temperature. Prolonged exposure to moisture or reactive chemicals can lead to hydrolysis and degradation, reducing its efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed to include sustained inhibition of protease activity and alterations in cell signaling pathways. In in vivo studies, the compound’s stability and bioavailability can influence its long-term effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage may occur. Studies have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced, leading to cellular apoptosis and tissue necrosis. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze metabolic reactions. This compound can inhibit enzymes such as serine proteases, which play roles in the metabolism of proteins and peptides. Additionally, this compound can affect the levels of metabolites by modulating the activity of enzymes involved in metabolic flux. The presence of this compound can lead to changes in the concentrations of key metabolites, thereby influencing cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the cytoplasm, nucleus, or other organelles depending on the presence of specific targeting sequences. The localization of this compound can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butoxy-5-chlorophenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 2-butoxy-5-chlorophenylborane, which can be prepared by reacting 2-butoxy-5-chlorophenylmagnesium bromide with trimethyl borate . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(2-Butoxy-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Phenols: Formed in oxidation reactions.

    Substituted Phenyl Derivatives: Formed in substitution reactions.

Properties

IUPAC Name

(2-butoxy-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIBHUXEZCJVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584233
Record name (2-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-88-4
Record name (2-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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